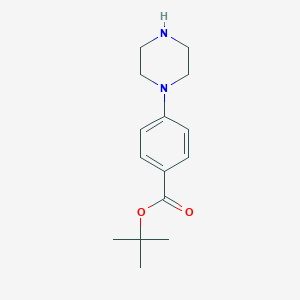

tert-Butyl 4-(piperazin-1-yl)benzoate

Übersicht

Beschreibung

tert-Butyl 4-(piperazin-1-yl)benzoate is a chemical compound synthesized through condensation reactions and characterized by various spectroscopic techniques. It has been explored for its potential biological activities, including antibacterial and anthelmintic properties. The compound's significance lies in its molecular structure, which influences its reactivity and interactions with biological targets.

Synthesis Analysis

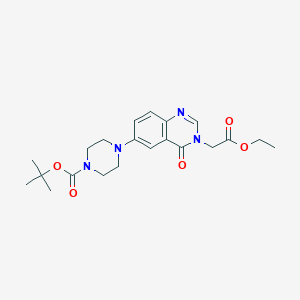

The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate derivatives involves nucleophilic substitution reactions and condensation with aromatic carboxylic acids. The process typically starts from simpler piperazine and benzoic acid derivatives, followed by protection and deprotection steps to yield the final compound. The reaction conditions, such as temperature and solvents, are optimized for maximum yield and purity (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

tert-Butyl 4-(piperazin-1-yl)benzoate compounds exhibit varied molecular structures depending on their substituents and synthesis methods. The crystal and molecular structures are typically determined using X-ray diffraction techniques, revealing monoclinic crystal systems and specific bond lengths and angles that define the spatial arrangement of atoms within the molecule. These structural details are crucial for understanding the compound's chemical reactivity and biological interactions (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

The chemical reactions involving tert-Butyl 4-(piperazin-1-yl)benzoate typically include its formation from precursor compounds and its subsequent reactions to form various derivatives. These reactions are influenced by the compound’s functional groups, which determine its reactivity towards different reagents. The compound's properties, such as solubility and stability, are also influenced by its chemical structure (Jiang et al., 2005).

Physical Properties Analysis

The physical properties of tert-Butyl 4-(piperazin-1-yl)benzoate, including melting point, solubility, and crystalline form, are determined through experimental measurements. These properties are essential for the compound's application in various fields, as they affect its handling and formulation. The molecular structure directly influences these physical properties, making their study crucial for practical applications (Gumireddy et al., 2021).

Chemical Properties Analysis

The chemical properties of tert-Butyl 4-(piperazin-1-yl)benzoate, such as acidity, basicity, and reactivity with other chemicals, are defined by its functional groups and molecular structure. Understanding these properties is vital for predicting the compound's behavior in chemical reactions and biological systems. The interactions with other molecules, including potential drug targets, are particularly relevant for its applications in medicinal chemistry and materials science (Clark et al., 1983).

Wissenschaftliche Forschungsanwendungen

1. Use as a Building Block in Organic Synthesis

- Application : “tert-Butyl 4-(piperazin-1-yl)benzoate” is used as a building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. The general process involves reacting “tert-Butyl 4-(piperazin-1-yl)benzoate” with other reagents under specific conditions to form the desired compound .

- Results : The outcomes of these reactions are the formation of novel organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction being carried out .

2. Anti-tubercular Activity

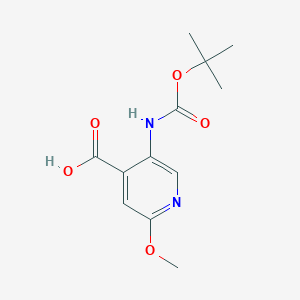

- Application : Compounds similar to “tert-Butyl 4-(piperazin-1-yl)benzoate” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : The specific methods of application or experimental procedures involve the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

3. Synthesis of Biologically Active Compounds

- Application : “tert-Butyl 4-(piperazin-1-yl)benzoate” can be used as a starting material in the synthesis of biologically active compounds such as crizotinib .

- Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. The general process involves reacting “tert-Butyl 4-(piperazin-1-yl)benzoate” with other reagents under specific conditions to form the desired compound .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

tert-butyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXQOZMVCDQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630376 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(piperazin-1-yl)benzoate | |

CAS RN |

187669-28-9 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)